

Physical and chemical properties of N-Boc-3,5-dimethylpiperazine

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Compound of Interest

Compound Name: *Tert-butyl 3,5-dimethylpiperazine-1-carboxylate*

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N-Boc-3,5-dimethylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3,5-dimethylpiperazine, also known as **tert-butyl 3,5-dimethylpiperazine-1-carboxylate**, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperazine ring with two methyl groups and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecules and pharmacologically active compounds. This guide provides an in-depth overview of its physical and chemical properties, synthesis, and applications.

Core Physical and Chemical Properties

N-Boc-3,5-dimethylpiperazine is typically a white to yellow solid, with its properties influenced by the stereochemistry of the methyl groups (cis or trans isomers). It is generally soluble in a range of organic solvents. The Boc protecting group allows for selective reactions at the unprotected secondary amine and can be readily removed under acidic conditions.

| Property | Value |
|--------------------|--|
| Molecular Formula | C ₁₁ H ₂₂ N ₂ O ₂ |
| Molecular Weight | 214.31 g/mol [1] |
| Appearance | White to off-white or yellow solid [1] |
| Melting Point | 70-71 °C |
| Boiling Point | 279.7 ± 15.0 °C at 760 mmHg |
| Density | 0.970 ± 0.06 g/cm ³ |
| pKa | 8.58 ± 0.60 (Predicted) |
| Storage Conditions | Store at 0 - 8 °C in a dark place under an inert atmosphere. [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol; less soluble in water. |

Table 1: Physicochemical Properties of N-Boc-3,5-dimethylpiperazine

| Identifier | Value |
|------------------------------|---|
| CAS Number | 639068-43-2 (unspecified stereochemistry) [1] |
| 129779-30-2 (cis-isomer) | |
| 438049-91-3 ((3R,5R)-isomer) | |
| PubChem CID | 22219990 [1] |
| MDL Number | MFCD07371499 [1] |
| InChI | InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 |
| SMILES | CC1CN(CC(C)N1)C(=O)OC(C)(C)C |

Table 2: Chemical Identifiers for N-Boc-3,5-dimethylpiperazine

Spectroscopic Data

The structural features of N-Boc-3,5-dimethylpiperazine can be confirmed by various spectroscopic techniques.

| Data Type | Key Features (Predicted and from related structures) |
|--|---|
| ¹ H NMR (CDCl ₃) | δ (ppm): ~3.8-4.0 (m, 2H, piperazine CH), ~2.5-3.0 (m, 4H, piperazine CH ₂), 1.46 (s, 9H, Boc -C(CH ₃) ₃), ~1.1 (d, 6H, piperazine -CH ₃). The exact shifts and multiplicities will vary depending on the cis/trans isomeric configuration. |
| ¹³ C NMR (CDCl ₃) | δ (ppm): ~154.7 (C=O of Boc), ~79.5 (C of Boc), ~50-55 (piperazine CH), ~45-50 (piperazine CH ₂), ~28.4 (-C(CH ₃) ₃ of Boc), ~18-20 (piperazine -CH ₃). |
| FT-IR (KBr, cm ⁻¹) | ~3300-3400 (N-H stretch, secondary amine), ~2970 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch), ~1170 (C-O stretch). |
| Mass Spectrometry | Expected [M+H] ⁺ at m/z 215.17. Common fragmentation patterns for N-Boc protected piperazines involve the loss of the tert-butyl group (m/z 57) or the entire Boc group, as well as cleavage of the piperazine ring. |

Table 3: Spectroscopic Data Summary

Experimental Protocols

Synthesis of N-Boc-3,5-dimethylpiperazine

This protocol describes a general method for the N-mono-Boc protection of a piperazine derivative.

Materials:

- 3,5-dimethylpiperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 3,5-dimethylpiperazine (1.0 equivalent) in DCM or THF.
- Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench the reaction with water.

- If an organic solvent was used, separate the organic layer. Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3,5-dimethylpiperazine.

Boc-Deprotection of N-Boc-3,5-dimethylpiperazine

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.

Materials:

- N-Boc-3,5-dimethylpiperazine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

- Dissolve the N-Boc-3,5-dimethylpiperazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.

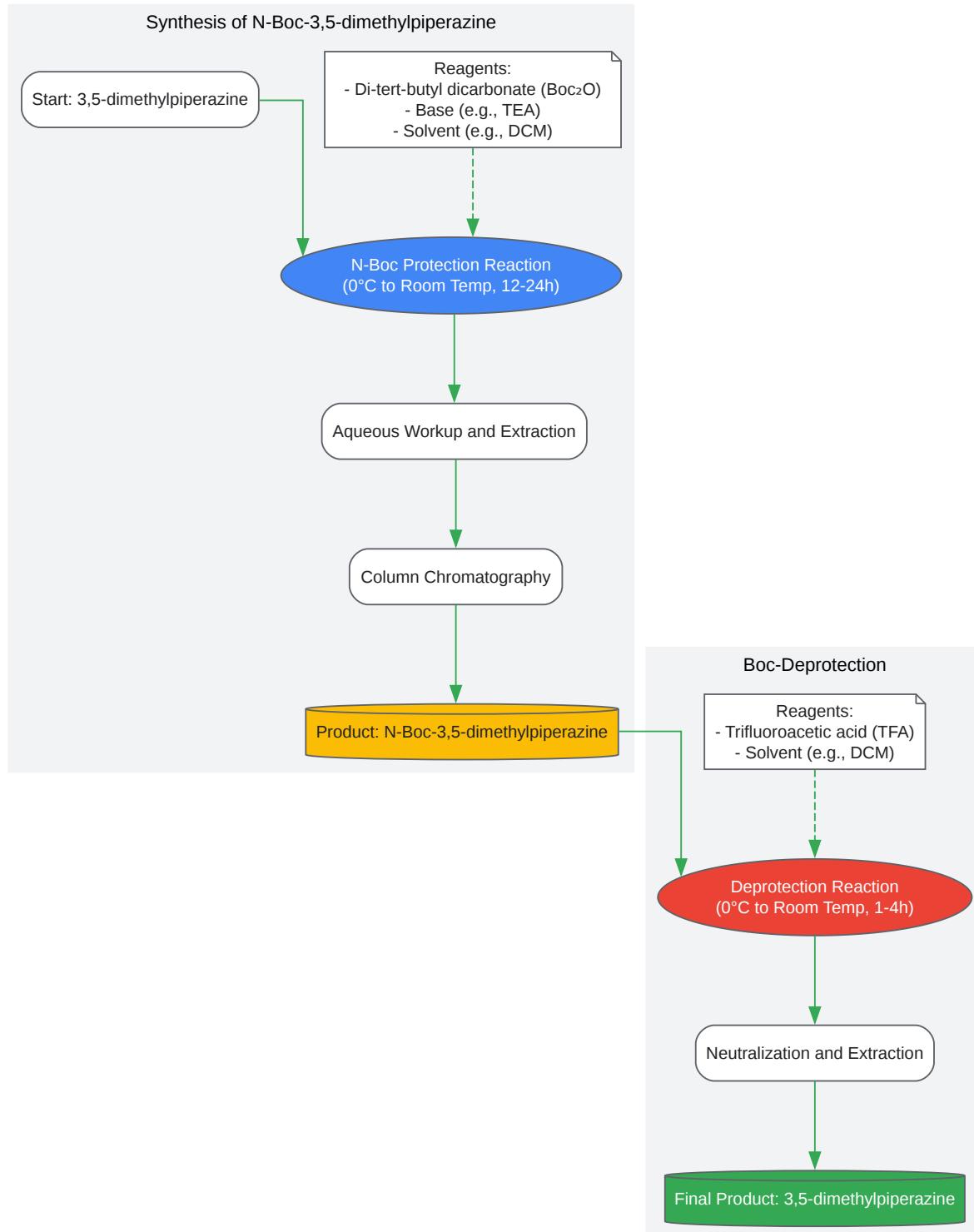
- Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
- Carefully add saturated aqueous NaHCO_3 solution to the residue until effervescence ceases and the pH is basic.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate under reduced pressure to yield the deprotected 3,5-dimethylpiperazine.

Applications in Drug Development and Research

N-Boc-3,5-dimethylpiperazine is a valuable intermediate in the synthesis of various pharmaceutical agents.^[2] Its applications include:

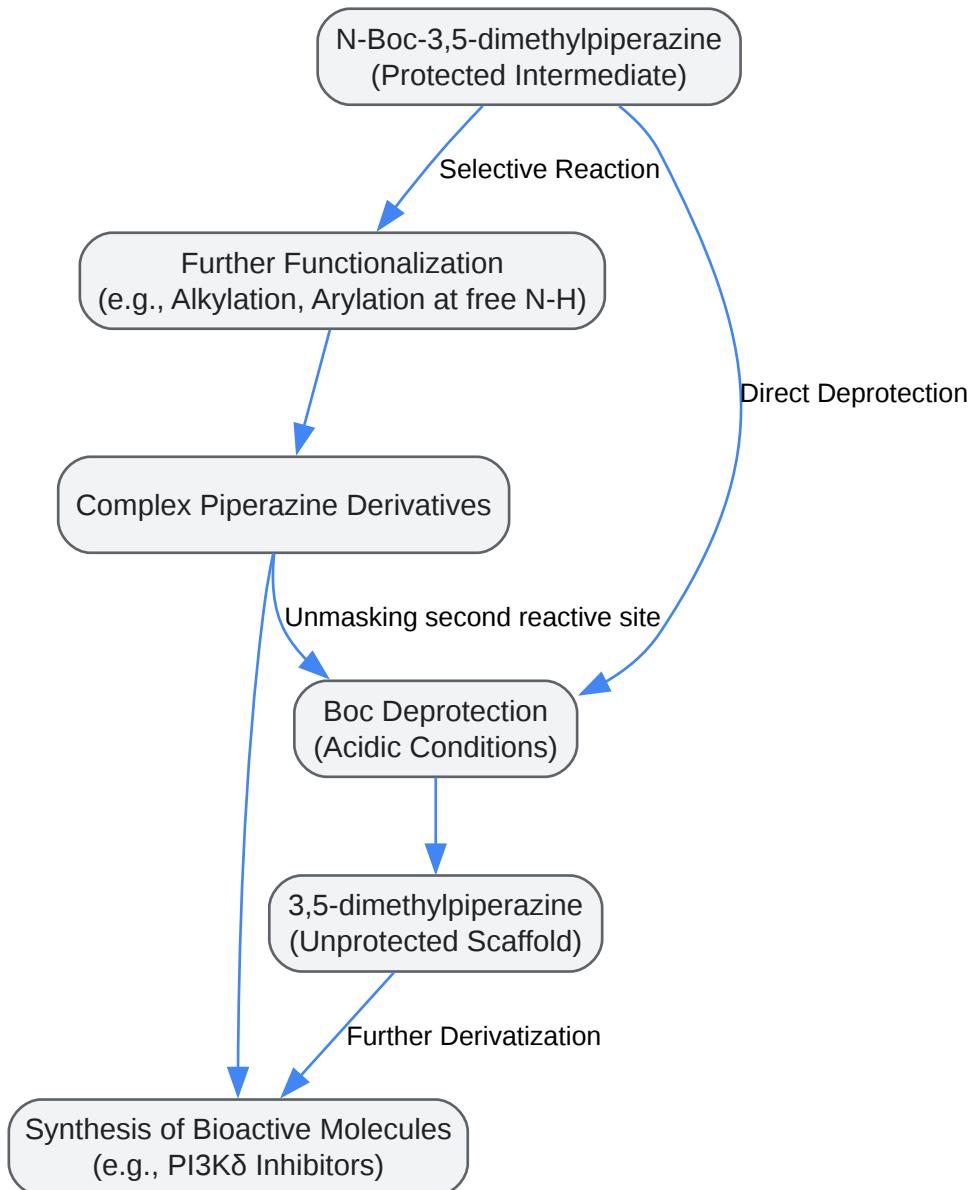
- Neurological Disorders: It serves as a key building block in the development of drugs targeting the central nervous system.^[2]
- Kinase Inhibitors: The piperazine moiety is a common scaffold in kinase inhibitors. Derivatives of N-Boc-3,5-dimethylpiperazine have been used to synthesize highly potent and selective PI3K δ inhibitors, which are being investigated for the treatment of certain cancers and inflammatory diseases.
- Serotonin Receptor Modulators: This compound is utilized in the preparation of 5HT3 and 5-HT2 receptor modulators, which have applications in treating conditions like chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).^[3]
- Organic Synthesis: It is widely employed in the preparation of complex organic molecules, enabling the creation of diverse chemical structures for various research purposes.^[2]

Visualizations



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Caption: Synthetic and Deprotection Workflow for N-Boc-3,5-dimethylpiperazine.



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Caption: Synthetic Utility of N-Boc-3,5-dimethylpiperazine.

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